molecular formula C17H11F4N3OS2 B2650591 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 393567-42-5

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2650591
M. Wt: 413.41
InChI Key: DVTOJLGSFOZWTO-UHFFFAOYSA-N
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Description

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, also known as compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit promising biological activity, making it a potential candidate for the development of new drugs.

Scientific Research Applications

Anticancer Properties

  • N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide derivatives have shown potential as anticancer agents. Osmaniye et al. (2018) synthesized and evaluated various benzothiazole derivatives for their anticancer activity. These compounds demonstrated significant cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, highlighting their potential as therapeutic agents in cancer treatment (Osmaniye et al., 2018).

Inhibitors of Stearoyl-CoA Desaturase-1

  • These compounds have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in lipid metabolism. Uto et al. (2009) reported the synthesis of a derivative with sub-nanomolar IC(50) values in murine and human SCD-1 inhibitory assays. This compound showed a dose-dependent decrease in plasma desaturation index in mice, indicating its potential in metabolic studies and therapeutic applications (Uto et al., 2009).

α-Glucosidase Inhibitory, Antimicrobial and Antioxidant Activities

  • Benzimidazole derivatives containing 1,3,4-thiadiazole have been synthesized and screened for α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Menteşe et al. (2015) found that these compounds exhibited significant activities, with some showing better potency than standard drugs like acarbose. This indicates their potential application in the treatment of diabetes and as antimicrobial and antioxidant agents (Menteşe et al., 2015).

Antibacterial Properties

  • Compounds containing benzothiazole and benzamide structures have been reported to exhibit antibacterial properties. Sapari et al. (2014) synthesized and characterized a compound with antibacterial activity, suggesting its utility in developing new antibacterial agents (Sapari et al., 2014).

Synthesis and Characterization

  • The synthesis and characterization of thiadiazole compounds, including those with fluorobenzyl and trifluoromethylbenzamide groups, have been extensively studied. Takikawa et al. (1985) demonstrated methods for preparing 3,5-disubstituted 1,2,4-thiadiazoles, contributing to the understanding of the chemical properties and potential applications of these compounds (Takikawa et al., 1985).

properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F4N3OS2/c18-11-5-3-4-10(8-11)9-26-16-24-23-15(27-16)22-14(25)12-6-1-2-7-13(12)17(19,20)21/h1-8H,9H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTOJLGSFOZWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F4N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

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